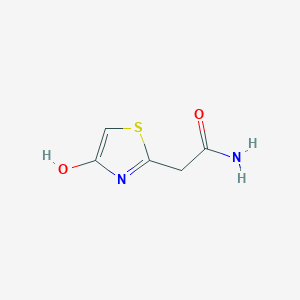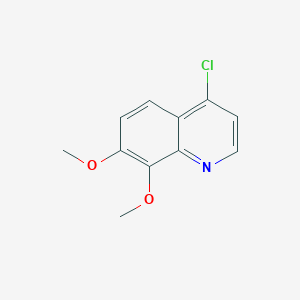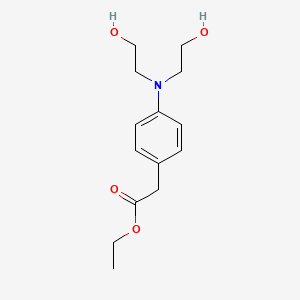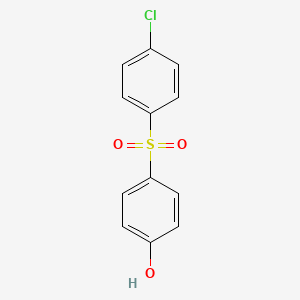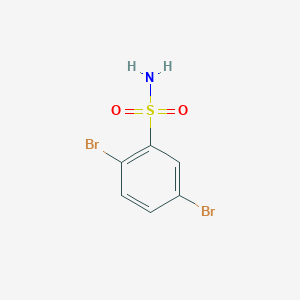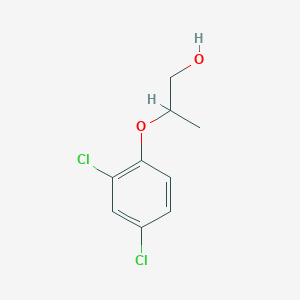
2-(2,4-Dichlorophenoxy)propan-1-ol
Descripción general
Descripción
“2-(2,4-Dichlorophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H10Cl2O2 . It is related to Fluconazole, which is a synthetic antifungal drug .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichlorophenoxy)propan-1-ol” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C9H10Cl2O2/c10-7-2-3-9 (8 (11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2 . Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-Dichlorophenoxy)propan-1-ol” is 221.08 g/mol . It has a XLogP3 value of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-Dichlorophenoxy)propan-1-ol, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
Methods of Application or Experimental Procedures
A series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid were synthesized. The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .
Results or Outcomes
The structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Adsorption of Herbicides
Specific Scientific Field
Summary of the Application
The compound is used in the adsorption of the herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .
Methods of Application or Experimental Procedures
An in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode was carried out. These hydroxides were then used for the adsorption of 2,4-DP from aqueous solution .
Results or Outcomes
The maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm−2 and pH of 7.0 .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNUAGYLOVVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325762 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propan-1-ol | |
CAS RN |
98919-13-2 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

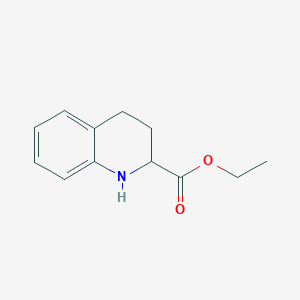
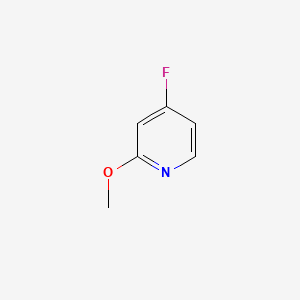
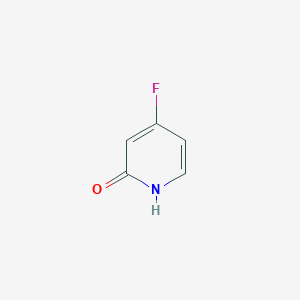
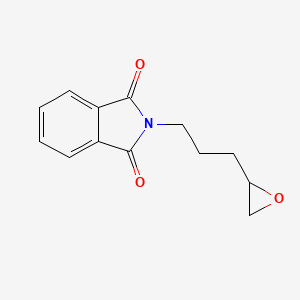
![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)
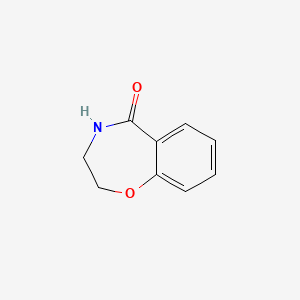
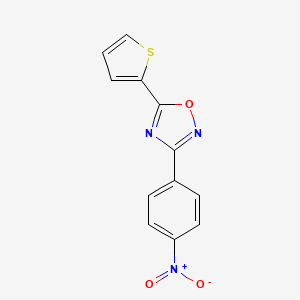
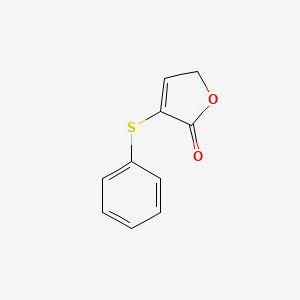
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
